1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one
CAS No.: 918482-24-3
Cat. No.: VC16914211
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918482-24-3 |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | 1-(1-benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H24N2O2S/c25-21(20-17-27-22-9-5-4-8-19(20)22)16-24-12-10-23(11-13-24)14-15-26-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
| Standard InChI Key | BLSSSDDUIFFGEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCOC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Introduction
The compound 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that combines elements of benzothiophene and piperazine. This compound is not explicitly mentioned in the provided search results, but its structure can be inferred from related compounds. It likely involves a benzothiophene ring connected to a piperazine moiety via an ethanone linker, with a phenoxyethyl group attached to the piperazine.
Molecular Formula:
The molecular formula for this compound would be C24H24N2O2S, assuming the structure is as described.
Molecular Weight:
The molecular weight can be estimated based on the atomic masses of its constituent atoms: carbon (C=12.01), hydrogen (H=1.008), nitrogen (N=14.01), oxygen (O=16.00), and sulfur (S=32.07). The estimated molecular weight would be approximately 408.5 g/mol.
Synthesis and Preparation
The synthesis of such compounds typically involves several steps, including the formation of the benzothiophene and piperazine moieties, followed by their coupling. The specific synthesis route may involve reactions like alkylation, acylation, or nucleophilic substitution.
1-(1-Benzothiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol
This compound, with a PubChem CID of 9886269, shares a similar benzothiophene core but differs in its substitution pattern and linker length .
1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone
This compound, with a PubChem CID of 4438957, features a benzothiophene connected to a piperazine via a methanone linker, but lacks the phenoxyethyl group .
Data Table
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